molecular formula C19H19N9O B2419978 N,2-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide CAS No. 2380184-88-1

N,2-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide

Cat. No. B2419978
CAS RN: 2380184-88-1
M. Wt: 389.423
InChI Key: CVXSEYMKQCKYPK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including pyridine, triazole, pyridazine, azetidine, and pyrazole . These groups are common in many pharmaceuticals and biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Similar compounds have been used as reagents in the synthesis of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. These could include its solubility, melting point, boiling point, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with specific proteins or enzymes in the body .

Future Directions

Future research could involve further exploration of this compound’s properties and potential applications. This could include testing its biological activity, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

N,2-dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N9O/c1-25(19(29)15-7-9-21-26(15)2)14-11-27(12-14)17-6-5-16-22-23-18(28(16)24-17)13-4-3-8-20-10-13/h3-10,14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXSEYMKQCKYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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